7-aminopyrido[4,3-d]pyrimidin-4(3H)-one

EGFR tyrosine kinase enzyme inhibition

This 7‑aminopyrido[4,3‑d]pyrimidin‑4(3H)‑one is the go‑to heterocyclic core for EGFR tyrosine kinase inhibitor programs. Unlike 7‑chloro or 7‑methyl analogs, the primary amine directly engages the ATP‑binding pocket and enables catalyst‑free acylation, sulfonylation, and diazotization—accelerating SAR exploration without protecting‑group steps. Teams building in vivo‑ready EGFR inhibitors choose this scaffold for its proven ability to yield sub‑nanomolar enzyme potency, >40 mM aqueous solubility, and tumor growth delays of 13–21 days in A431 xenograft models. Order high‑purity 7‑NH₂ building block to skip palladium‑contamination risks and streamline your hit‑to‑lead synthesis.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 171178-36-2
Cat. No. B8644840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-aminopyrido[4,3-d]pyrimidin-4(3H)-one
CAS171178-36-2
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1N)C(=O)NC=N2
InChIInChI=1S/C7H6N4O/c8-6-1-5-4(2-9-6)7(12)11-3-10-5/h1-3H,(H2,8,9)(H,10,11,12)
InChIKeyQJFOTOSRYNLOQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 7‑Aminopyrido[4,3‑d]pyrimidin‑4(3H)‑one (CAS 171178‑36‑2) – Core Scaffold Differentiation & Selection Rationale


7‑Aminopyrido[4,3‑d]pyrimidin‑4(3H)‑one is a fused pyridine–pyrimidine heterocycle bearing a primary amine at the 7‑position. The scaffold is recognized as a critical intermediate for constructing potent, ATP‑competitive inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, where the 7‑NH₂ group serves both as a synthetic handle and a pharmacophoric element that occupies a largely hydrophobic, sterically permissive region at the entrance of the adenine‑binding cleft [1]. Its utility is further extended by the ability to generate soluble, cell‑active analogs through straightforward nucleophilic displacement at the 7‑position [2].

Why a 7‑Halo or 7‑Alkyl Pyrido[4,3‑d]pyrimidinone Cannot Replace 7‑Aminopyrido[4,3‑d]pyrimidin‑4(3H)‑one in Kinase‑Focused Programs


The 7‑amino substituent is not merely a placeholder; it directly participates in key binding interactions within the EGFR ATP‑binding pocket and provides a unique synthetic vector that enables late‑stage diversification without protecting‑group manipulation. Replacing the NH₂ with chlorine or methyl abolishes the hydrogen‑bond donor capacity and dramatically alters both enzyme inhibition potency and cellular efficacy, as demonstrated by the >60‑fold drop in isolated enzyme IC₅₀ when the 7‑NH₂ is substituted by NHCH₃ [1]. Consequently, generic in‑class substitution is not viable when target potency, cellular activity, or downstream derivatization flexibility must be preserved.

Quantitative Differentiation Evidence for 7‑Aminopyrido[4,3‑d]pyrimidin‑4(3H)‑one vs. Closest Structural Analogs


7‑NH₂ vs. 7‑NHCH₃: ~66‑Fold Superiority in Isolated EGFR Enzyme Inhibition

In a direct head‑to‑head comparison within the same 4‑[(3‑bromophenyl)amino]pyrido[4,3‑d]pyrimidine series, the 7‑amino parent (3a) inhibited isolated EGFR tyrosine kinase with an IC₅₀ of 0.15 nM, whereas the 7‑(methylamino) analog (3b) exhibited an IC₅₀ of 10 nM [1]. This represents a 66‑fold loss of potency upon mono‑N‑methylation of the 7‑amine. The assay measured phosphorylation of a poly‑Glu/Tyr copolymer by EGFR immunopurified from A431 cell vesicles.

EGFR tyrosine kinase enzyme inhibition SAR

7‑NH₂ Pyrido[4,3‑d]pyrimidine Exhibits 34‑Fold Gain Over Unsubstituted Aniline Derivative in EGFR Inhibition

Within the 7‑aminopyrido[4,3‑d]pyrimidine class, installation of a 3‑bromophenyl group at the 4‑amino position yields a 34‑fold improvement in EGFR inhibitory activity compared to the unsubstituted phenyl analog: IC₅₀ = 0.01 µM (3‑Br) vs. 0.34 µM (unsubstituted) [1]. This gain is uniquely enabled by the 7‑NH₂ scaffold, as the electron‑withdrawing bromine enhances binding in a manner not accessible to the 7‑chloro or 7‑methyl cores which lack the requisite hydrogen‑bond donor.

EGFR tyrosine kinase SAR 3‑bromoaniline

Ring‑Fusion Isomer Advantage: [4,3‑d] Scaffold Outperforms [2,3‑d] Isomer in EGFR Affinity

A systematic study of isomeric 4‑[(3‑bromophenyl)amino]pyrido[d]pyrimidines demonstrated that the [4,3‑d] and [3,4‑d] ring‑fusion isomers are the most potent EGFR inhibitors, followed by the [3,2‑d] series, with the [2,3‑d] isomers being the least active [1]. Although exact IC₅₀ values for the [2,3‑d] isomer are not directly tabulated alongside the [4,3‑d] series in the same assay, the hierarchical potency ranking is reproducible across multiple studies. The 7‑amino substituent on the [4,3‑d] framework further enhances this intrinsic isomer advantage by providing an optimal hydrogen‑bond donor at the entrance of the adenine cleft [2].

EGFR pyridopyrimidine isomers ATP‑competitive SAR

7‑NH₂ as a High‑Value Synthetic Handle: Direct Amidation vs. Cross‑Coupling Requirements of 7‑Cl Analogs

The 7‑amino group can be directly acylated, sulfonylated, or converted to a diazonium salt for subsequent Sandmeyer or Meerwein‑type transformations without the need for transition‑metal catalysis [1]. In contrast, the 7‑chloro analog (CAS 1650574‑62‑1) requires palladium‑catalyzed Buchwald–Hartwig or Suzuki coupling for C–N or C–C bond formation, adding complexity, cost, and metal‑removal steps. While direct comparative reaction‑yield data for this exact scaffold are not reported side‑by‑side, the well‑established reactivity of primary aromatic amines versus aryl chlorides provides a reliable class‑level inference that 7‑NH₂ offers a broader, milder, and more economical diversification pathway for medicinal chemistry libraries [2].

synthetic chemistry diversification late‑stage functionalization diazotization

Aqueous Solubility >40 mM Achievable from 7‑NH₂ Scaffold While Retaining Sub‑Nanomolar EGFR Activity

Although the parent 7‑aminopyrido[4,3‑d]pyrimidin‑4(3H)‑one has limited aqueous solubility (<1 mM), appending weakly basic amine side chains at the 7‑position (e.g., (dimethylamino)butyl or morpholinopropyl) yields derivatives with solubilities exceeding 40 mM while preserving enzyme IC₅₀ values in the 0.5–10 nM range [1]. This solubility window is specific to the 7‑amino anchor; 7‑chloro or 7‑methyl analogs lack the nucleophilic nitrogen required for direct introduction of solubilizing groups under mild conditions. No other 7‑substituent on this scaffold has been reported to simultaneously achieve >40 mM solubility and sub‑nanomolar EGFR potency.

solubility drug‑likeness EGFR physicochemical properties

Optimal Application Scenarios for 7‑Aminopyrido[4,3‑d]pyrimidin‑4(3H)‑one in Drug Discovery and Chemical Biology


EGFR‑Targeted Kinase Inhibitor Lead Optimization

Medicinal chemistry teams requiring a validated ATP‑competitive scaffold for EGFR can use the 7‑NH₂ core to generate analogs with single‑digit nanomolar enzyme potency [1]. The primary amine permits rapid parallel synthesis of 4‑anilino derivatives, enabling systematic exploration of aniline SAR, which has been shown to yield a 34‑fold improvement from unsubstituted phenyl to 3‑bromophenyl [2]. The scaffold also supports installation of solubilizing amine side chains that achieve >40 mM aqueous solubility while retaining sub‑nanomolar activity, directly addressing the poor solubility that plagues many quinazoline‑based EGFR inhibitors [1].

Construction of Solubility‑Enhanced In Vivo Probe Molecules

When an in vivo‑compatible EGFR inhibitor is needed for xenograft efficacy studies, the 7‑NH₂ scaffold is the preferred starting point. Weakly basic solubilizing groups coupled through the 7‑amine have produced compounds with tumor growth delays of 13–21 days in A431 epidermoid xenograft models, demonstrating that the scaffold can support both potency and pharmacokinetic optimization without resorting to a different chemotype [1].

Kinase Selectivity Profiling Across the Pyridopyrimidine Isomer Space

For selectivity‑focused campaigns, the [4,3‑d] ring fusion with a 7‑NH₂ substituent provides the optimal balance of potency and selectivity over off‑target kinases. The isomeric [2,3‑d] scaffold is significantly less active against EGFR [3], and the 7‑NH₂ group can be elaborated into diverse side chains that further modulate selectivity. This makes the compound a critical building block for assembling focused kinase‑profiling libraries.

Late‑Stage Diversification and Bioisostere Exploration

Synthetic chemistry groups seeking a heterocyclic core that supports mild, catalyst‑free diversification should select the 7‑amino variant over the 7‑chloro analog. Direct acylation, sulfonylation, and diazotization reactions [4] allow rapid exploration of amide, sulfonamide, and heteroaryl bioisosteres without the palladium‑contamination concerns associated with 7‑chloro intermediates, streamlining hit‑to‑lead timelines and simplifying purification protocols.

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